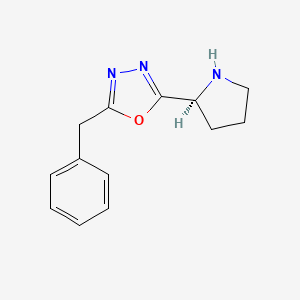

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a benzyl substituent at the pyrrolidine nitrogen .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be complex and varied. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .科学的研究の応用

Biological and Pharmacological Activities

1,3,4-oxadiazole derivatives have been extensively explored for their wide range of biological and pharmacological activities. These compounds have been identified as having anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their peculiar structural features, including the pyridine type of nitrogen atom, enable effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a range of bioactivities (Verma et al., 2019).

Antimicrobial and Antitubercular Properties

1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The structural diversity of these compounds allows for the development of new drugs with potential efficacy against various microbial strains, some of which exceed the activity of known antibiotics (Glomb & Świątek, 2021).

Potential in Drug Development

The oxadiazole core, particularly the 1,3,4-oxadiazole scaffold, is a significant pharmacophore in drug development, displaying various pharmacological properties. This has led to the inclusion of oxadiazole derivatives in the development of new therapeutic agents with high efficacy and lower toxicity. Their application extends beyond medicinal chemistry into areas such as polymers, luminescent materials, and electron-transporting materials (Rana et al., 2020).

Synthetic Strategies and Applications

Recent reviews have focused on the synthetic strategies for preparing oxadiazole derivatives, highlighting their importance in psychological disorders treatment. The variability in chemical synthesis offers numerous pathways for developing compounds targeting mental health issues like parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders (Saxena et al., 2022).

Metal-Ion Sensing and Analytical Applications

Oxadiazole derivatives, especially those containing the 1,3,4-oxadiazole ring, have found applications in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing, demonstrating the versatility of these compounds beyond pharmacological uses (Sharma et al., 2022).

作用機序

Target of Action

Compounds with a similar structure, such as (2s)-pyrrolidin-2-ylmethylamine, have been found to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to glucose metabolism

Pharmacokinetics

Similar compounds such as (2s)-pyrrolidin-2-ylmethylamine, have been found to have good absorption and distribution profiles

特性

IUPAC Name |

2-benzyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVKEUGTTJQQPZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NN=C(O2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)